Benzyl 3-amino-4-hydroxyazepane-1-carboxylate

Description

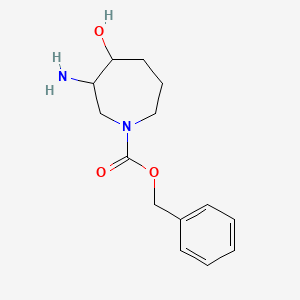

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate is a seven-membered azepane ring derivative featuring a benzyl ester group at position 1, with amino (-NH₂) and hydroxy (-OH) substituents at positions 3 and 4, respectively. This compound is likely utilized as a synthetic intermediate in medicinal chemistry, given the prevalence of azepane scaffolds in bioactive molecules. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement .

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

benzyl 3-amino-4-hydroxyazepane-1-carboxylate |

InChI |

InChI=1S/C14H20N2O3/c15-12-9-16(8-4-7-13(12)17)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,17H,4,7-10,15H2 |

InChI Key |

RKWRBOROSKQFHE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(CN(C1)C(=O)OCC2=CC=CC=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate typically involves the reaction of benzylamine with a suitable azepane derivative under controlled conditions. One common method includes the use of benzyl chloroformate as a reagent to introduce the benzyl group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary amine.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl 3-amino-4-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the functional groups present in the compound, which can form hydrogen bonds, ionic interactions, and hydrophobic contacts with the target molecules .

Comparison with Similar Compounds

Structural Analogs and Functional Group Variations

Benzyl 4-Oxoazepane-1-carboxylate

- Structure: Features a ketone (oxo) group at position 4 instead of the hydroxy and amino groups.

- The absence of an amino group may also decrease nucleophilicity, affecting reactivity in substitution reactions.

- Applications : Commonly used as a precursor in heterocyclic synthesis due to its electrophilic ketone moiety .

Benazepril Hydrochloride

- Structure : A benzazepine (fused benzene-azepane) derivative with carboxymethyl and ethoxycarbonyl substituents.

- Properties : The carboxy groups enhance polarity, making it suitable as an angiotensin-converting enzyme (ACE) inhibitor. Unlike the target compound, its fused aromatic ring increases rigidity, which may improve receptor binding .

- Applications : Marketed as a hypertension drug, highlighting the therapeutic relevance of azepane/benzazepine frameworks .

Benzyl Bromide

- Structure : A benzyl derivative with a bromine atom instead of the azepane-carboxylate moiety.

- Properties : Highly reactive alkylating agent due to the labile C-Br bond. Lacks the functional diversity of the target compound but serves as a benchmark for benzyl-group reactivity in esterification or protection strategies .

- Applications : Widely used in organic synthesis for introducing benzyl groups .

Comparative Data Table

| Compound Name | Key Functional Groups | Solubility (Inferred) | Reactivity Profile | Applications |

|---|---|---|---|---|

| Benzyl 3-amino-4-hydroxyazepane-1-carboxylate | -NH₂, -OH, benzyl ester | High (polar solvents) | Nucleophilic substitutions | Drug intermediates, ligands |

| Benzyl 4-Oxoazepane-1-carboxylate | Oxo, benzyl ester | Moderate | Electrophilic reactions | Heterocyclic synthesis |

| Benazepril Hydrochloride | Carboxy, ethoxycarbonyl, benzazepine | High (aqueous) | Enzyme inhibition | Antihypertensive drug |

| Benzyl Bromide | C-Br bond | Low (organic solvents) | Alkylation reactions | Benzylation reagent |

Research Findings and Implications

- Hydrogen Bonding: The amino and hydroxy groups in the target compound enhance its ability to form hydrogen bonds, making it advantageous for interactions with biological targets compared to the oxo analog .

- Conformational Flexibility : The azepane ring’s flexibility may improve binding entropy in drug-receptor interactions relative to the rigid benzazepine framework in Benazepril .

- Synthetic Utility : Unlike Benzyl Bromide, which is primarily a reagent, the target compound’s multifunctional structure allows for diverse derivatization, enabling tailored modifications in medicinal chemistry .

Biological Activity

Benzyl 3-amino-4-hydroxyazepane-1-carboxylate (BHA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of BHA, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

BHA is characterized by the following structural formula:

This compound features a benzyl group, an amino group, and a hydroxyl group attached to a seven-membered azepane ring. The presence of these functional groups contributes to its biological activity, particularly in enzyme interactions and receptor binding.

Mechanisms of Biological Activity

- Enzyme Interaction : BHA exhibits the ability to interact with various enzymes, potentially modulating their activities. The hydroxyl group can form hydrogen bonds, which may influence enzyme-substrate interactions and enhance or inhibit enzymatic reactions .

- Receptor Binding : The structural configuration of BHA allows it to bind to specific receptors in biological systems, which can lead to downstream effects in cellular signaling pathways. This property is crucial for its potential use in drug development .

- Antitumor Activity : Research indicates that compounds similar to BHA have demonstrated anti-tumor properties. For instance, studies have shown that derivatives of azepane can inhibit tumor growth by targeting metabolic pathways involved in cancer progression .

Therapeutic Applications

BHA's unique properties suggest several therapeutic applications:

- Cancer Treatment : Preliminary studies suggest that BHA may inhibit certain cancer cell lines by interfering with metabolic pathways crucial for tumor growth and survival .

- Neurological Disorders : Given its ability to modulate neurotransmitter systems, BHA may have potential applications in treating neurological disorders such as depression or anxiety .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating that BHA could be explored for treating inflammatory diseases .

Case Studies

- In Vitro Studies : A study published in the Journal of Organic Chemistry highlighted the synthesis and biological evaluation of azepane derivatives, including BHA. The results indicated significant inhibitory activity against certain enzymes involved in metabolic processes .

- Animal Models : In vivo studies have shown that compounds related to BHA exhibit promising results in reducing tumor sizes in mouse models of cancer. These findings suggest that BHA could be a candidate for further pharmacological development .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.